Sodium (R)-beta-hydroxyisobutyrate is a sodium salt of the R-enantiomer of beta-hydroxyisobutyric acid, a compound that plays a significant role in various biochemical processes, particularly in energy metabolism. It is synthesized through specific chemical reactions and is classified under the category of hydroxy acids and their derivatives. This compound is notable for its potential applications in nutrition and therapeutic contexts, especially in the management of metabolic disorders.
Sodium (R)-beta-hydroxyisobutyrate is classified as a hydroxy acid, specifically a beta-hydroxy fatty acid derivative. It is recognized for its role as a ketone body, which is significant in metabolic pathways, particularly during states of fasting or carbohydrate restriction.
The synthesis of Sodium (R)-beta-hydroxyisobutyrate typically involves the following steps:
The synthesis can be optimized by adjusting the molar ratios of reactants and catalysts, as well as reaction conditions such as temperature and time. For instance, maintaining a reaction temperature below 30°C during hydrolysis helps prevent degradation of sensitive intermediates .
Sodium (R)-beta-hydroxyisobutyrate has a molecular formula of C4H7NaO3. Its structure features a beta-hydroxy group attached to an isobutyrate backbone, which contributes to its biological activity.
This structure indicates the presence of a carboxylic acid functional group along with an alcohol group on the beta carbon.
Sodium (R)-beta-hydroxyisobutyrate participates in various biochemical reactions:
The reactivity of Sodium (R)-beta-hydroxyisobutyrate can be influenced by pH and temperature, making it essential to control these parameters during experimental setups to achieve desired outcomes.
Sodium (R)-beta-hydroxyisobutyrate acts primarily as an energy substrate in cells, particularly during periods of low glucose availability. It is metabolized into acetyl-CoA through beta-oxidation pathways, contributing to ATP production.
Research indicates that Sodium (R)-beta-hydroxyisobutyrate can enhance mitochondrial function and promote fatty acid oxidation, thereby improving energy metabolism . Additionally, it has been shown to influence gene expression related to metabolic processes via histone modifications .
Relevant analyses indicate that Sodium (R)-beta-hydroxyisobutyrate maintains stability over extended periods when stored properly .
Sodium (R)-beta-hydroxyisobutyrate has diverse applications:
The enzymatic biosynthesis of Sodium (R)-beta-hydroxyisobutyrate [(R)-3-hydroxy-2-methylpropanoate sodium salt] relies critically on stereoselective enzymes within engineered microbial hosts. The core pathway involves two sequential reactions:
The reductase enzyme from Halomonas boliviensis exhibits dual cofactor specificity but a strong kinetic preference for NADPH, with a Vmax of 1.6 μM·mg⁻¹·min⁻¹ for NADPH versus 0.2 μM·mg⁻¹·min⁻¹ for NADH and KM values of 70 μM (NADPH) and 24 μM (NADH) [10]. This kinetic profile highlights NADPH supply as a critical determinant of pathway flux. In recombinant Escherichia coli, the expression of H. boliviensis's reductase (rx) and thiolase (t3) genes enables (R)-3-hydroxybutyryl-CoA synthesis. Subsequent hydrolysis by endogenous thioesterases (e.g., tesB) or chemical decomposition releases the free acid, which is neutralized to the sodium salt [10]. The stereochemical fidelity (>98% enantiomeric excess) is ensured by the reductase's chiral selectivity at the C3 position, a feature conserved across bacterial homologs [8] [10].
Table 1: Kinetic Parameters of Halomonas boliviensis Acetoacetyl-CoA Reductase
Cofactor | Vmax (μM·mg⁻¹·min⁻¹) | KM (μM) | Catalytic Efficiency (Vmax/KM) |
---|---|---|---|
NADPH | 1.6 | 70 | 0.023 |
NADH | 0.2 | 24 | 0.008 |
Achieving high enantiomeric purity (>98% ee) requires strategies to minimize racemization and byproduct formation. Substrate channeling—the direct transfer of intermediates between enzyme active sites—is engineered via:
Additionally, in silico enzyme design has optimized reductase substrate binding pockets to exclude (S)-isomer binding. Mutations at residue D178 (e.g., D178N) in H. boliviensis Rx enhance stereoselectivity by sterically hindering non-productive acetoacetyl-CoA conformations [8].
Metabolic flux analysis (MFA) reveals distinct carbon routing and cofactor demands across hosts:
Table 2: Metabolic Performance of Microbial Platforms for (R)-3-Hydroxyisobutyrate
Host Organism | Max Titer (g·L⁻¹) | Yield (g·g⁻¹ CDW) | Key Engineering Strategy | Primary Limitation |
---|---|---|---|---|
E. coli (Prokaryote) | 12.7 | 0.53 | zwf overexpression + glutamate feeding | Acetic acid overflow |
C. glutamicum (Prokaryote) | 8.2* | 0.48 | Mitochondrial targeting + nitrogen limitation | Cofactor imbalance (NAD⁺/NADH) |
S. cerevisiae (Eukaryote) | 3.1 | 0.22 | PDH bypass + cytosolic acetyl-CoA enhancement | Competition with sterol synthesis |
*Data from patent CN107083406B [5]
CRISPR-Cas9 enables multiplexed genome editing to optimize (R)-3-hydroxyisobutyrate pathways:
Table 3: CRISPR-Cas9 Targets for Pathway Optimization
Target Gene | Editing Approach | Function | Impact on (R)-Production |
---|---|---|---|
ldhA | Knockout | Lactate dehydrogenase | Eliminates lactic acid competition |
pta | Knockout | Acetate synthesis | Reduces acetic acid byproduct |
fadE | Knockout | Fatty acid β-oxidation initiation | Prevents (R)-monomer degradation |
aceBAK | CRISPRi (dCas9) | Glyoxylate shunt enzymes | Conserves acetyl-CoA for pathway |
ppc | Promoter replacement | Phosphoenolpyruvate carboxylase | Boasts anaplerotic flux for TCA cycle |
Compound Names Mentioned in Text:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2